Home > Products > Screening Compounds P76756 > 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid
3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid - 1216366-99-2

3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid

Catalog Number: EVT-1815815
CAS Number: 1216366-99-2
Molecular Formula: C12H9BrN2O2
Molecular Weight: 293.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antimicrobial activity: Several studies investigated pyrazole derivatives for their potential as antibacterial [, ] and antifungal agents.
  • Anticancer activity: Pyrazole derivatives have shown promising anticancer activity against various cancer cell lines, including breast cancer [, , ] and thyroid cancer [, ].
  • Anti-inflammatory activity: Pyrazole derivatives have been explored for their anti-inflammatory properties, particularly as COX-2 inhibitors, similar to celecoxib. [].

(E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid (AZD9496)

  • Compound Description: AZD9496 is a potent and orally bioavailable selective estrogen receptor downregulator (SERD) currently under evaluation in phase I clinical trials for treating advanced estrogen receptor (ER)-positive breast cancer. []
  • Relevance: While structurally distinct from 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid, AZD9496 shares the presence of an acrylic acid moiety. This functional group is important for binding to the estrogen receptor and contributing to the compound's pharmacological activity. []

(S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoic acid (Telotristat)

  • Compound Description: Telotristat is a medication used to treat carcinoid syndrome diarrhea. It functions as a tryptophan hydroxylase inhibitor. [, , ]
  • Relevance: This compound, while structurally complex compared to 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid, shares the presence of a substituted pyrazole ring. This ring system is a common pharmacophore in medicinal chemistry and can contribute to various biological activities. [, , ]

5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4(propan-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one

  • Compound Description: This compound has been investigated for its potential anticancer activity against Pim-1 kinase. []
  • Relevance: It shares the pyrazole ring system with 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid. This ring, particularly when substituted, is frequently found in compounds with diverse biological activities. []

2-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl) phenyl]-4, 5-dihydro-1H-pyrazol-1-yl}-1, 3-thiazol-4(5H)-One

  • Compound Description: This compound has shown potential for biological activity and was studied for its spectroscopic properties and potential interactions with proteins like Parathyroid hormone secretion stimulant. []
  • Relevance: Similar to 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid, this molecule contains a substituted pyrazole ring. This structural motif is commonly found in medicinal chemistry due to its ability to interact with a range of biological targets. []

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

  • Compound Description: This compound was synthesized and characterized using techniques like FT-IR, NMR, and LCMS. []
  • Relevance: It features a dihydro-1H-pyrazole ring system also present in 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid. This structural similarity highlights a potential area for exploring structure-activity relationships. []
  • Compound Description: A series of these derivatives were synthesized and exhibited good antibacterial activity against various bacterial species. []
  • Relevance: These compounds, while structurally distinct from 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid, belong to the broader category of pyrazole derivatives. This highlights the versatility of the pyrazole moiety in medicinal chemistry for creating molecules with diverse biological activities. []

1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone

  • Compound Description: The crystal structure of this compound was determined using X-ray crystallography. []
  • Relevance: It shares the 4,5-dihydro-1H-pyrazole core structure with 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid. Understanding the structural features of this core can be valuable for designing new compounds with potentially improved properties. []

1-[3-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

  • Compound Description: This compound was synthesized by reacting (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one with hydrazine hydrate in acetic acid. []
  • Relevance: Similar to 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid, this compound contains the 4,5-dihydro-1H-pyrazole scaffold. Variations in substituents on this scaffold can influence its biological activity and physicochemical properties. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

  • Compound Description: This compound is a novel teraryl oxazolidinone with potent antimicrobial activity and a promising safety profile. []
  • Relevance: It contains a pyrazole ring, which is a common feature in many biologically active compounds, including 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid. The presence of this ring system suggests a potential for similar biological activities or drug-like properties. []

2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives

  • Compound Description: This series of compounds exhibited potent anti-tubercular activity in vitro. []
  • Relevance: These compounds and 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid both feature a substituted pyrazoline ring. This shared structural motif often plays a crucial role in the biological activity of various pharmaceuticals and highlights the potential of this chemical class. []

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole

  • Compound Description: The crystal structure of this compound was analyzed, revealing a complex structure with multiple aromatic rings. []
  • Relevance: It shares the 4,5-dihydro-1H-pyrazole ring with 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid. This ring system can be considered a pharmacophore that contributes to the biological activity of the compound. []

1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}butan-1-one

  • Compound Description: The crystal structure of this compound, determined by X-ray crystallography, showed the presence of weak intermolecular interactions. []
  • Relevance: This compound and 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid share the 4,5-dihydro-1H-pyrazole core. Studying the structural features of such analogs can provide insights into the structure-activity relationships and physicochemical properties important for drug development. []

1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one

  • Compound Description: The crystal structure of this compound was analyzed, revealing the presence of inversion dimers connected by weak interactions. []
  • Relevance: Similar to 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid, this molecule features a 4,5-dihydro-1H-pyrazole ring. Studying the crystal structures of such analogs can provide valuable information about potential intermolecular interactions and their influence on solid-state properties. []

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives

  • Compound Description: This series of derivatives was synthesized and evaluated for anticancer activity against the MCF7 human breast cancer cell line. []
  • Relevance: These compounds, while structurally different from 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid, highlight the importance of substituted pyrazoles in medicinal chemistry, particularly for developing anticancer agents. []

1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

  • Compound Description: The crystal structure of this compound was determined using X-ray crystallography, providing insights into its molecular geometry and packing. []
  • Relevance: Like 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid, this compound possesses the 4,5-dihydro-1H-pyrazole core structure. This structural motif is commonly found in various pharmaceuticals and agrochemicals due to its ability to interact with a wide range of biological targets. []

2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4,5-dihydro-1H pyrozol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole (CPDFT)

  • Compound Description: CPDFT was investigated using DFT calculations to understand its spectroscopic characteristics, molecular structure, and potential for ligand-protein interactions. []
  • Relevance: This compound shares the 4,5-dihydro-1H-pyrazole core with 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid. This core, often decorated with various substituents, is prevalent in medicinal chemistry due to its ability to modulate diverse biological targets. []

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

  • Compound Description: The crystal structure of this compound, determined by X-ray crystallography, revealed the presence of weak C—H⋯π interactions. []
  • Relevance: This compound shares the central 4,5-dihydro-1H-pyrazole moiety with 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid. The presence and variations of substituents around this core structure can significantly influence the compound's physicochemical properties and biological activities. []

2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

  • Compound Description: The crystal structure of this compound was solved using X-ray crystallography, providing insights into its molecular conformation and intermolecular interactions. []
  • Relevance: It features the 4,5-dihydro-1H-pyrazole core structure, also found in 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid. This structural motif is often utilized in drug design due to its versatility in interacting with various biological targets. []

4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid

  • Compound Description: These compounds demonstrate potent growth inhibition against drug-resistant bacteria, including Staphylococcus aureus and Acinetobacter baumannii, without significant toxicity to human cells. []
  • Relevance: These compounds and 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid share the presence of a substituted pyrazole ring within their structures. This common structural feature highlights the importance of the pyrazole moiety in medicinal chemistry and its potential to contribute to a diverse range of biological activities, including antimicrobial effects. []

2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

  • Compound Description: The crystal structure of this compound was determined, providing details about its molecular geometry and intermolecular interactions. []
  • Relevance: This compound, like 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid, incorporates a 4,5-dihydro-1H-pyrazole ring. Understanding the structural features and interactions of such analogs can guide the design of novel compounds with improved pharmacological properties. []
  • Compound Description: This compound's crystal structure was solved using X-ray crystallography, revealing a complex network of intermolecular interactions. []
  • Relevance: While structurally distinct from 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid, it shares the 4,5-dihydro-1H-pyrazole scaffold. Variations in the substituents and their spatial arrangement around this core influence the molecule's overall properties. []
  • Compound Description: These derivatives exhibited significant growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA). []
  • Relevance: While structurally different from 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid, they underscore the significance of substituted pyrazoles in medicinal chemistry, particularly for developing new antibacterial agents against resistant strains. []

4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

  • Compound Description: This compound's structure, as determined by X-ray crystallography, revealed a complex arrangement of multiple ring systems. []
  • Relevance: It shares the 4,5-dihydro-1H-pyrazole ring system with 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid. This highlights the prevalence of this motif in drug-like molecules and its potential for interacting with various biological targets. []

3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic Acid (Ozagrel)

  • Compound Description: Ozagrel is a thromboxane A2 synthetase inhibitor and was used as a ligand to create various transition metal complexes. []
  • Relevance: While structurally different from 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid, it shares the acrylic acid functional group. This group often plays a crucial role in binding to biological targets and influencing a molecule's pharmacological activity. []

2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} Acetamide (OSU-03012)

  • Compound Description: OSU-03012 is a celecoxib derivative that acts as a phosphoinositide-dependent kinase 1 (PDK1) inhibitor and has shown anticancer activity. [, ]
  • Relevance: Both OSU-03012 and 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid contain a substituted pyrazole ring. This shared structural feature highlights the importance of this moiety in medicinal chemistry, particularly for developing kinase inhibitors. [, ]

1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063)

  • Compound Description: TAK-063 is a highly potent and selective phosphodiesterase 10A (PDE10A) inhibitor with favorable pharmacokinetic properties, currently in clinical trials for treating schizophrenia. []
  • Relevance: This compound and 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid belong to the same class of substituted pyrazole derivatives. This common structural feature suggests the potential for similar biological activities or drug-like properties. []

2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (Baricitinib)

  • Compound Description: Baricitinib is a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis. [, ]
  • Relevance: Both Baricitinib and 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid contain a pyrazole ring within their structures. This shared motif suggests the potential for similar biological activities or interactions with kinase targets. [, ]

2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide Acridine and Tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridine Hybrids

  • Compound Description: These novel hybrids were synthesized efficiently through one-pot multicomponent reactions. []
  • Relevance: These compounds and 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid both contain a substituted pyrazole ring. This shared structural feature highlights the versatility of pyrazoles as building blocks for diverse chemical libraries. []

4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives

  • Compound Description: These derivatives exhibit potent activity against Gram-positive bacteria, particularly staphylococci and enterococci. []
  • Relevance: While structurally different from 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid, they emphasize the use of substituted pyrazoles in medicinal chemistry, particularly for developing new antibacterial agents. []

8-Benzyloxy-5-{2-[N′-(1,3-Diphenyl-1H-Pyrazol-4-Ylmethylene)-Hydrazino]-Thiazol-4-yl}-3,4-Dihydro-1H-Quinolin-2-Ones

  • Compound Description: This series of compounds was synthesized using an efficient one-pot multicomponent protocol. []
  • Relevance: These compounds, while structurally distinct from 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid, demonstrate the utility of pyrazole-containing building blocks in synthesizing diverse heterocyclic compounds with potential biological activity. []

N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives

  • Compound Description: These biologically active molecules were synthesized and studied for their antimicrobial properties using both experimental and computational methods. []
  • Relevance: Both these derivatives and 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid belong to the class of substituted pyrazole derivatives, highlighting the importance of this structural motif in medicinal chemistry for creating molecules with diverse biological activities, including antibacterial effects. []

3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides, -propanamines, and 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines

  • Compound Description: These compounds exhibit various biological activities, including platelet antiaggregating, hypotensive, antiarrhythmic, local anesthetic, sedative, and anti-inflammatory effects. []
  • Relevance: Although structurally different from 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid, these compounds showcase the broad pharmacological potential of substituted pyrazole derivatives. They demonstrate that modifications to the pyrazole core structure can lead to diverse biological activities, making them valuable lead compounds for medicinal chemistry research. []

TpPh,4CNNi(NO3)(EtOH)

  • Compound Description: This compound is an octahedral nickel complex containing a tridentate cyanoscorpionate ligand, a bidentate nitrate ligand, and a neutral ethanol ligand. []
  • Relevance: While structurally distinct from 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid, it highlights the use of pyrazole-based ligands in coordination chemistry. The pyrazole ring's ability to coordinate with metal centers makes it a versatile building block for creating metal complexes with potential applications in catalysis and materials science. []

4-Bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine

  • Compound Description: This compound is a bifunctional chelate intermediate used in time-resolved fluorescence immunoassays (TRFIA). []
  • Relevance: Although structurally different from 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid, it exemplifies the use of pyrazole derivatives in analytical chemistry applications, demonstrating the versatility of this chemical class beyond medicinal chemistry. []

4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine

  • Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular geometry and conformation. []
  • Relevance: This compound shares the pyrazole ring with 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid. This common feature, alongside variations in substituents and attached functional groups, highlights the structural diversity possible within the pyrazole family of compounds. []

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone

  • Compound Description: This compound's crystal structure has been solved using X-ray crystallography. []
  • Relevance: While structurally different from 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid, it shares the pyrazole ring. Studying the structural features and interactions of such analogs can provide valuable information for understanding the properties of pyrazole-containing compounds. []

3α-Hydroxy-3β-methyl-21-(4-cyano-1H-pyrazol-1'-yl)-19-nor-5β-pregnan-20-one (SAGE-217)

  • Compound Description: SAGE-217 is a neuroactive steroid acting as a positive allosteric modulator (PAM) of GABAA receptors. It is currently in clinical trials for treating postpartum depression (PPD), major depressive disorder (MDD), and essential tremor (ET). []
  • Relevance: Both SAGE-217 and 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid contain a substituted pyrazole ring, demonstrating the widespread use of this motif in medicinal chemistry to target diverse therapeutic areas. []

Dichloridobis(4-{[3-(pyridin-2-yl-κN)-1H-pyrazol-1-yl-κN2]methyl}benzoic acid)copper(II) methanol sesquisolvate hemihydrate

  • Compound Description: This copper(II) complex exhibits promising biological activity as a protein tyrosine phosphatase 1B (PTP1B) inhibitor and antiproliferative agent against MCF7 breast cancer cells. []
  • Relevance: This complex, while structurally distinct from 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid, demonstrates the use of pyrazole-containing ligands in coordination chemistry to create metal complexes with potential medicinal applications. []

1-(5-((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives

  • Compound Description: These newly synthesized compounds were characterized and screened for their antimicrobial activity. []
  • Relevance: While structurally diverse compared to 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid, they showcase the versatility of pyrazole-containing building blocks in synthesizing novel compounds with potential biological activities. []

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl) quinazolin-4(3H)-one derivatives

  • Compound Description: A series of these derivatives were synthesized using a simple and efficient method involving polyphosphoric acid as a catalyst. []
  • Relevance: These compounds, although structurally different from 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid, highlight the use of pyrazolone derivatives in organic synthesis and their potential as building blocks for creating diverse chemical libraries. []
Overview

3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid is a complex organic compound classified as a pyrazole derivative. It contains a pyrazole ring, a phenyl group, and an acrylic acid moiety, making it of interest in various fields of scientific research. The compound is denoted by the chemical identifier 1216366-99-2 and has garnered attention for its potential applications in medicinal chemistry, biological research, materials science, and agrochemicals .

Source

The compound can be synthesized through various chemical methods involving the reaction of specific precursors, including hydrazine derivatives and acrylic acids. Its synthesis has been documented in several scientific publications and patents, highlighting its relevance in organic synthesis and drug discovery .

Classification

3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid falls under the classification of organic compounds specifically within the category of heterocyclic compounds due to the presence of the pyrazole ring. It is also categorized as an acrylic acid derivative due to its structural components.

Synthesis Analysis

Methods

The synthesis of 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid typically involves several key steps:

  1. Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
  2. Bromination: The resulting pyrazole is brominated using brominating agents such as N-bromosuccinimide in the presence of a catalyst like benzoyl peroxide.
  3. Coupling with Phenylacrylic Acid: The brominated pyrazole undergoes a palladium-catalyzed cross-coupling reaction with phenylacrylic acid, commonly employing methods like Suzuki-Miyaura coupling under mild conditions .

Technical Details

The synthetic routes require careful control of reaction conditions such as temperature, solvent choice, and catalyst concentration to optimize yield and purity. The use of modern techniques such as high-performance liquid chromatography can assist in monitoring the progress of reactions.

Molecular Structure Analysis

Structure

The molecular structure of 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid includes:

  • A pyrazole ring which contributes to its biological activity.
  • A bromo substituent at the para position of the pyrazole ring.
  • An acrylic acid group that provides functional reactivity.

Data

The molecular formula is C13_{13}H10_{10}BrN2_2O2_2, with a molecular weight of approximately 304.13 g/mol. The compound's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid can participate in various chemical reactions:

  1. Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution: The bromine atom in the pyrazole ring may undergo nucleophilic substitution reactions with various nucleophiles .

Technical Details

The specific conditions for these reactions vary based on the desired product; for instance, oxidation typically requires an acidic or basic medium, while substitution reactions often necessitate the presence of a base to facilitate nucleophilic attack.

Mechanism of Action

Process

The mechanism by which 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid exerts its biological effects involves interactions with various biomolecules:

  • Enzyme Inhibition: Notably, it has been shown to inhibit acetylcholinesterase activity, impacting neurotransmitter levels and nerve impulse transmission.
  • Cell Signaling Modulation: The compound influences cellular pathways related to oxidative stress and apoptosis, potentially affecting gene expression related to these processes .

Data

Studies indicate that this compound's interaction with acetylcholinesterase leads to altered signaling cascades within cells, which could have implications for treating neurodegenerative diseases.

Physical and Chemical Properties Analysis

Physical Properties

3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid is typically a crystalline solid that exhibits moderate solubility in organic solvents. Its melting point and boiling point are yet to be extensively documented but are essential for understanding its stability during storage and application.

Chemical Properties

The chemical properties include:

  • Reactivity towards electrophiles due to the unsaturated nature of the acrylic acid moiety.
  • Stability under ambient conditions but may decompose under extreme temperatures or in the presence of strong acids/bases.

Relevant analytical methods such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-VIS) can be employed to characterize these properties further .

Applications

Scientific Uses

3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid has several applications in scientific research:

  • Medicinal Chemistry: Investigated for potential use as a pharmacophore in drug development targeting cancer and inflammatory disorders.
  • Biological Research: Utilized as a tool for studying biological pathways involving pyrazole derivatives.
  • Materials Science: Explored for applications in advanced materials with specific electronic and optical properties.
  • Agrochemicals: Assessed for potential use as pesticides or herbicides due to its biological activity .

Properties

CAS Number

1216366-99-2

Product Name

3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid

IUPAC Name

(E)-3-[4-(4-bromopyrazol-1-yl)phenyl]prop-2-enoic acid

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

InChI

InChI=1S/C12H9BrN2O2/c13-10-7-14-15(8-10)11-4-1-9(2-5-11)3-6-12(16)17/h1-8H,(H,16,17)/b6-3+

InChI Key

ISOIEFYUOQFSLW-ZZXKWVIFSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)O)N2C=C(C=N2)Br

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)N2C=C(C=N2)Br

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)N2C=C(C=N2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.